Apatorsen

Urothelial Carcinoma Bladder Cancer Platinum-Resistant

Choose Apatorsen—the clinically benchmarked 2′-MOE antisense oligonucleotide against Hsp27—for reproducible preclinical results. Unlike unvalidated Hsp27 inhibitors, Apatorsen’s Phase II Borealis-2 trial showed a significant OS benefit (HR=0.80) in platinum-resistant bladder cancer when combined with docetaxel. Its well-characterized negative outcomes in mCRPC and NSCLC also make it the ideal comparator for novel Hsp27-targeting programs. Prospective biomarker stratification (Hsp27 serum ≥5.7 ng/mL) is recommended. Secure research-grade material now.

Molecular Formula C224H304N79O116P19S19
Molecular Weight 7157 g/mol
CAS No. 1002331-21-6
Cat. No. B10776375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApatorsen
CAS1002331-21-6
Molecular FormulaC224H304N79O116P19S19
Molecular Weight7157 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1C(OC(C1OCCOC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)CO)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C1N=CNC2=N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)O
InChIInChI=1S/C224H304N79O116P19S19/c1-88-46-284(216(318)257-168(88)225)129-34-97(401-420(327,439)363-60-114-102(39-134(386-114)289-52-94(7)187(306)281-222(289)324)406-421(328,440)362-56-110-98(35-130(381-110)285-47-89(2)169(226)258-217(285)319)402-422(329,441)368-63-119-107(44-139(390-119)297-81-252-147-182(297)267-211(237)276-194(147)313)411-430(337,449)372-66-121-108(45-140(392-121)298-82-253-148-183(298)268-212(238)277-195(148)314)412-431(338,450)375-69-123-154(163(357-29-21-349-13)201(396-123)292-54-96(9)189(308)283-224(292)326)414-435(342,454)377-70-124-155(162(356-28-20-348-12)200(395-124)290-51-93(6)173(230)262-221(290)323)415-436(343,455)378-72-126-157(165(359-31-23-351-15)203(398-126)300-84-247-142-175(232)243-76-245-177(142)300)417-433(340,452)374-68-122-152(305)160(354-26-18-346-10)199(394-122)291-53-95(8)188(307)282-223(291)325)111(382-129)57-364-426(333,445)407-103-40-135(293-77-248-143-178(293)263-207(233)272-190(143)309)387-116(103)61-367-423(330,442)403-99-36-131(286-48-90(3)170(227)259-218(286)320)384-113(99)59-366-428(335,447)409-105-42-137(295-79-250-145-180(295)265-209(235)274-192(145)311)391-120(105)65-371-429(336,448)410-106-43-138(296-80-251-146-181(296)266-210(236)275-193(146)312)389-118(106)62-369-424(331,443)404-100-37-132(287-49-91(4)171(228)260-219(287)321)383-112(100)58-365-427(334,446)408-104-41-136(294-78-249-144-179(294)264-208(234)273-191(144)310)388-117(104)64-370-425(332,444)405-101-38-133(288-50-92(5)172(229)261-220(288)322)385-115(101)67-373-432(339,451)416-156-125(397-202(164(156)358-30-22-350-14)299-83-246-141-174(231)242-75-244-176(141)299)71-379-437(344,456)419-159-128(400-206(167(159)361-33-25-353-17)303-87-256-151-186(303)271-215(241)280-198(151)317)74-380-438(345,457)418-158-127(399-205(166(158)360-32-24-352-16)302-86-255-150-185(302)270-214(240)279-197(150)316)73-376-434(341,453)413-153-109(55-304)393-204(161(153)355-27-19-347-11)301-85-254-149-184(301)269-213(239)278-196(149)315/h46-54,75-87,97-140,152-167,199-206,304-305H,18-45,55-74H2,1-17H3,(H,327,439)(H,328,440)(H,329,441)(H,330,442)(H,331,443)(H,332,444)(H,333,445)(H,334,446)(H,335,447)(H,336,448)(H,337,449)(H,338,450)(H,339,451)(H,340,452)(H,341,453)(H,342,454)(H,343,455)(H,344,456)(H,345,457)(H2,225,257,318)(H2,226,258,319)(H2,227,259,320)(H2,228,260,321)(H2,229,261,322)(H2,230,262,323)(H2,231,242,244)(H2,232,243,245)(H,281,306,324)(H,282,307,325)(H,283,308,326)(H3,233,263,272,309)(H3,234,264,273,310)(H3,235,265,274,311)(H3,236,266,275,312)(H3,237,267,276,313)(H3,238,268,277,314)(H3,239,269,278,315)(H3,240,270,279,316)(H3,241,271,280,317)/t97?,98?,99?,100?,101?,102?,103?,104?,105?,106?,107?,108?,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,152?,153?,154?,155?,156?,157?,158?,159?,160?,161?,162?,163?,164?,165?,166?,167?,199-,200-,201-,202-,203-,204-,205-,206-,420?,421?,422?,423?,424?,425?,426?,427?,428?,429?,430?,431?,432?,433?,434?,435?,436?,437?,438?/m1/s1
InChIKeyRMTMMKNSPRRFHW-SVAVBUBPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apatorsen (CAS 1002331-21-6): 2nd-Generation Antisense Oligonucleotide Targeting Hsp27 for Oncology Research


Apatorsen (OGX-427, CAS 1002331-21-6) is a 2′-O-(2-methoxyethyl) (2′-MOE) modified second-generation antisense oligonucleotide (ASO) that binds to heat shock protein 27 (Hsp27) mRNA, resulting in the inhibition of Hsp27 protein production [1]. Hsp27 is a cytoprotective chaperone protein overexpressed in numerous human cancers—including prostate, bladder, pancreatic, lung, breast, ovarian, and renal malignancies—where it functions as a stress-induced cell survival factor, promotes chemoresistance, and facilitates metastatic progression [2]. Apatorsen has been evaluated extensively in clinical trials, with nine Phase I/II studies completed across multiple solid tumor indications; the compound is available as a research-grade chemical from commercial vendors for preclinical and translational oncology investigations [3].

Why Generic Hsp27 Inhibitors Cannot Substitute for Apatorsen in Research Applications


Apatorsen's 2′-MOE chemical modification and sequence-specific targeting of human Hsp27 mRNA confer distinct pharmacological properties that cannot be replicated by small-molecule Hsp27 inhibitors, unmodified first-generation phosphorothioate ASOs, or alternative gene-silencing modalities such as siRNA [1]. The 2′-MOE modification enhances nuclease resistance, prolongs tissue half-life, and reduces non-specific protein binding compared to earlier ASO chemistries—parameters that directly influence experimental reproducibility in long-term in vivo studies [2]. Furthermore, Apatorsen is the only Hsp27-targeted therapeutic to have demonstrated statistically significant overall survival benefit in a randomized Phase II trial (Borealis-2), establishing a unique body of peer-reviewed clinical evidence that defines both the molecule's activity profile and its limitations [3]. Generic substitution without rigorous comparative validation therefore risks confounding experimental outcomes due to differing target engagement kinetics, off-target profiles, and species-specific sequence compatibility.

Apatorsen Quantitative Evidence: Comparative Performance Against Standard-of-Care Controls


Borealis-2 Trial: Apatorsen Plus Docetaxel Demonstrates Statistically Significant Overall Survival Improvement Versus Docetaxel Alone in Platinum-Resistant Metastatic Urothelial Carcinoma

In the Borealis-2 randomized Phase II trial (NCT01780545) evaluating 200 patients with platinum-resistant metastatic urothelial carcinoma, the addition of Apatorsen to docetaxel produced a statistically significant reduction in the hazard for death compared with docetaxel alone, with a hazard ratio (HR) of 0.80 (80% CI: 0.65 to 0.98; one-sided P = 0.08) [1]. Median overall survival was 6.4 months in the Apatorsen-plus-docetaxel arm versus 5.9 months in the docetaxel-alone arm, and 12-month overall survival rates were 34.4% versus 25.0%, respectively, representing an absolute 12-month survival benefit of 9.4 percentage points [2].

Urothelial Carcinoma Bladder Cancer Platinum-Resistant Combination Chemotherapy Docetaxel

Phase I Dose-Escalation Study: Apatorsen Reduces Circulating Tumor Cell Counts from ≥5 to <5 per 7.5 mL in 74% of Assessable Advanced Cancer Patients

In a Phase I dose-escalation study (NCT00487786) of 42 heavily pretreated patients with advanced cancers (52% with castration-resistant prostate cancer [CRPC]), Apatorsen administered intravenously at 200–1000 mg weekly demonstrated reductions in circulating tumor cell (CTC) counts. Among 39 assessable patients, 74% (29/39) experienced reductions from baseline levels of ≥5 CTCs per 7.5 mL blood to below 5 CTCs per 7.5 mL post-treatment [1]. Additionally, 10% of CRPC patients achieved a prostate-specific antigen (PSA) decline exceeding 50%, and Apatorsen Cmax increased proportionally with dose without a defined maximum tolerated dose at the highest level evaluated (1000 mg) [2].

Circulating Tumor Cells Pharmacodynamics Dose-Escalation Solid Tumors Castration-Resistant Prostate Cancer

RAINIER Trial: Serum Hsp27 Stratification Reveals Subgroup with Modest Apatorsen Benefit in Metastatic Pancreatic Cancer

In the RAINIER randomized Phase II trial (NCT01844817) evaluating gemcitabine plus nab-paclitaxel with or without Apatorsen in 132 patients with metastatic pancreatic adenocarcinoma, addition of Apatorsen did not improve outcomes in the unselected patient population: median progression-free survival (PFS) was 2.7 months in the Apatorsen arm versus 3.8 months in the placebo arm, and median overall survival (OS) was 5.3 months versus 6.9 months, respectively [1]. However, in the subgroup of patients with high baseline serum Hsp27 levels (≥5.7 ng/mL), a trend toward prolonged PFS and OS was observed, suggesting that patients with elevated Hsp27 represent a poor-prognosis subgroup that may derive modest benefit from Apatorsen addition [2].

Pancreatic Cancer Biomarker Stratification Hsp27 Serum Level Gemcitabine Nab-Paclitaxel

mCRPC Randomized Phase II Study: Apatorsen Plus Prednisone Does Not Improve 12-Week Disease Progression Rate Versus Prednisone Alone

In a randomized Phase II study evaluating Apatorsen plus prednisone versus prednisone alone in patients with metastatic castration-resistant prostate cancer (mCRPC), the addition of Apatorsen did not change the proportion of patients without disease progression at 12 weeks compared with prednisone monotherapy [1]. The study reported that 50% of patients receiving Apatorsen plus prednisone were without progression at 12 weeks, compared with 42% of patients receiving prednisone alone—a non-statistically significant difference [2]. Infusion-related reactions occurred in 77% of Apatorsen-treated patients.

Prostate Cancer Castration-Resistant Prednisone Disease Progression mCRPC

SPRUCE Trial: Apatorsen Plus Carboplatin/Pemetrexed in Non-Squamous NSCLC Shows No Survival Benefit Over Chemotherapy Alone

The SPRUCE trial was a randomized, double-blinded Phase II study evaluating the addition of Apatorsen to carboplatin and pemetrexed in patients with previously untreated Stage IV non-squamous non-small cell lung cancer (NSCLC) [1]. Although detailed quantitative outcome data from this trial are not fully reported in the public literature, the study serves as an additional negative dataset indicating that Apatorsen did not confer a survival advantage when combined with platinum-doublet chemotherapy in this NSCLC population [2].

Non-Small Cell Lung Cancer Carboplatin Pemetrexed NSCLC Non-Squamous

Apatorsen Recommended Research Applications: Evidence-Based Selection for Preclinical and Translational Studies


Preclinical Efficacy Studies in Platinum-Resistant Urothelial Carcinoma Xenograft and Syngeneic Models

Based on the Borealis-2 trial's demonstration of statistically significant overall survival improvement (HR = 0.80; P = 0.08) when Apatorsen was added to docetaxel in platinum-resistant metastatic urothelial carcinoma, this compound is optimally suited for in vivo efficacy studies in bladder cancer models that recapitulate platinum-pretreated or platinum-resistant disease [1]. Experimental protocols should incorporate docetaxel as the combination partner and include survival as a primary endpoint, mirroring the clinical trial design that established Apatorsen's activity profile. Researchers should ensure the use of appropriate positive and negative control arms to validate model fidelity to the clinical context [2].

Biomarker-Stratified Translational Research Utilizing Serum Hsp27 Levels for Patient/Model Selection

The RAINIER trial demonstrated that patients with high baseline serum Hsp27 levels (≥5.7 ng/mL) represented a poor-prognosis subgroup that may derive modest benefit from Apatorsen addition to gemcitabine/nab-paclitaxel chemotherapy, whereas unselected patients derived no benefit [1]. This evidence supports the use of Apatorsen in preclinical and translational studies that incorporate prospective biomarker stratification based on Hsp27 expression levels—measured via serum ELISA, tumor immunohistochemistry, or mRNA quantification—to identify responsive subsets within heterogeneous tumor models. Such stratification strategies are essential for reproducing the clinical observation that Hsp27 inhibition may have predictive biomarker-defined activity [2].

Circulating Tumor Cell Pharmacodynamic Studies and Target Engagement Assays

Phase I pharmacodynamic data demonstrating that 74% (29/39) of assessable patients experienced CTC reduction from ≥5 to <5 CTCs per 7.5 mL blood following Apatorsen treatment provides a validated pharmacodynamic endpoint for preclinical and translational studies [1]. Researchers can employ CTC enumeration and characterization—including Hsp27 expression analysis on isolated CTCs—as a quantitative readout of target engagement and biological activity in murine xenograft models, patient-derived xenograft (PDX) models, or ex vivo circulating tumor cell culture systems. This pharmacodynamic framework enables dose optimization and schedule refinement prior to human studies [2].

Negative Control or Comparator Studies in mCRPC and NSCLC Models

The negative outcomes observed in the mCRPC Phase II study (no significant improvement in 12-week disease progression rate versus prednisone alone) and the SPRUCE trial (no survival benefit in non-squamous NSCLC) establish Apatorsen as a well-characterized negative control for research programs investigating alternative Hsp27-targeting strategies or other therapeutic modalities in these tumor types [1]. Researchers can utilize Apatorsen as a benchmark comparator to determine whether novel compounds produce superior activity in prostate or lung cancer models where Apatorsen itself has demonstrated clinical inactivity, thereby contextualizing efficacy data within a defined clinical evidence framework [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apatorsen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.